4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with an amino group attached to a 2-methylpentan-3-yl chain . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentan-3-amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexan-1-ol derivatives.
Scientific Research Applications
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexanol ring, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol, a cyclic organic compound, has garnered attention for its potential biological activities. Characterized by a cyclohexane ring with both an amino and a hydroxyl group, this compound has a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 199.33 g/mol. Its unique structure enables interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure is defined by the following features:
Feature | Description |
---|---|
Molecular Formula | C₁₂H₁₉NO |
Molecular Weight | 199.33 g/mol |
Functional Groups | Amino group, Hydroxyl group |
Structural Formula | Structural Formula |
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial efficacy against various bacterial strains, indicating potential applications in pharmaceutical development.
- Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an agonist or antagonist at certain receptors. This modulation can influence cellular signaling pathways and metabolic processes.
- Pharmacological Potential : The unique combination of functional groups allows for diverse interactions with biological macromolecules, which could lead to therapeutic applications in treating infections or other diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:
- Receptor Interaction : Binding to specific receptors that modulate physiological responses.
- Enzyme Activity Modulation : Influencing the activity of enzymes involved in metabolic pathways.
Further studies are needed to clarify these interactions and their implications for therapeutic use.
Comparative Analysis
To understand its uniqueness, it is beneficial to compare this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cyclohexanol | Cyclohexane ring with a hydroxyl group | Lacks an amino group |
2-Aminocyclohexanol | Cyclohexane ring with an amino group | Lacks the 2-methylpentyl substituent |
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol | Similar structure but different alkyl substituent | Different side chain configuration |
The presence of both amino and hydroxyl functional groups in this compound distinguishes it from other compounds, enhancing its chemical reactivity and potential biological properties.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Evaluation : A study evaluated cyclohexanol derivatives' efficacy against common bacterial strains, revealing notable antibacterial properties that warrant further exploration for pharmaceutical development.
- Toxicological Assessments : Research on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted the need for comprehensive toxicological data on compounds like this compound to assess safety profiles for potential use in consumer products .
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(2-methylpentan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-12(9(2)3)13-10-5-7-11(14)8-6-10/h9-14H,4-8H2,1-3H3 |
InChI Key |
VVPRHPPWXUUGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCC(CC1)O |
Origin of Product |
United States |
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